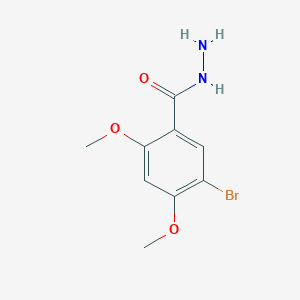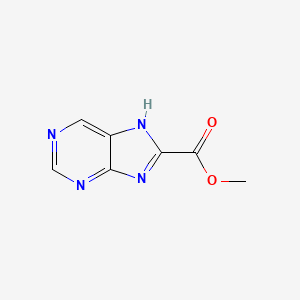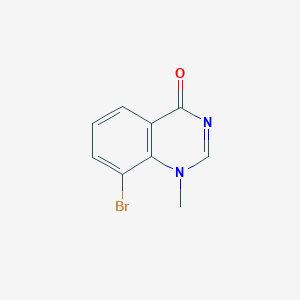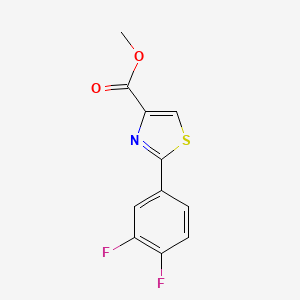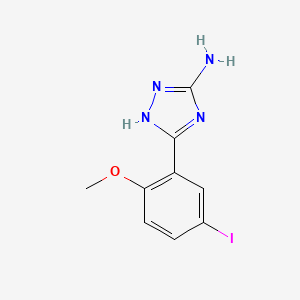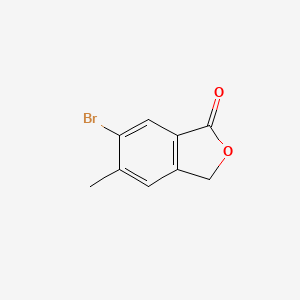
6-bromo-5-methylisobenzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-5-methylisobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-methylisobenzofuran-1(3H)-one typically involves the bromination of 5-methylisobenzofuran-1(3H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents and catalysts to maximize yield and purity. The process would also include purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-5-methylisobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of de-brominated or partially reduced products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds
5-methylisobenzofuran-1(3H)-one: The non-brominated analog of the compound.
6-chloro-5-methylisobenzofuran-1(3H)-one: A similar compound with a chlorine atom instead of bromine.
6-fluoro-5-methylisobenzofuran-1(3H)-one: A fluorinated analog.
Uniqueness
6-bromo-5-methylisobenzofuran-1(3H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing specific reactions or applications where bromine’s properties are advantageous.
Propiedades
Fórmula molecular |
C9H7BrO2 |
|---|---|
Peso molecular |
227.05 g/mol |
Nombre IUPAC |
6-bromo-5-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H7BrO2/c1-5-2-6-4-12-9(11)7(6)3-8(5)10/h2-3H,4H2,1H3 |
Clave InChI |
ZPZWSPSSFZBICN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1Br)C(=O)OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




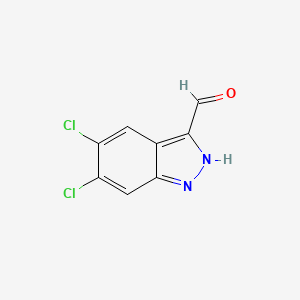
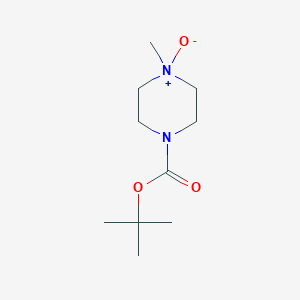
![2-(3-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13669049.png)
